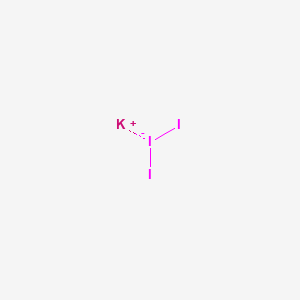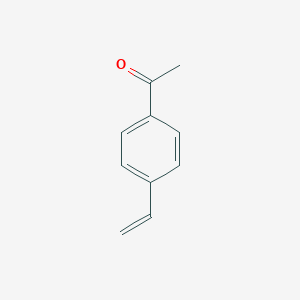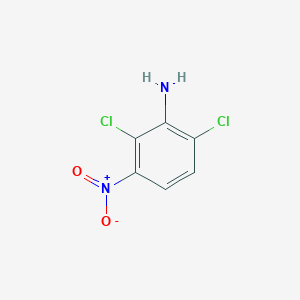
N-Cyano-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N-methylbenzamide, also known as N-methylbenzamide cyanide or N-methylbenzamidocyanide, is a chemical compound with the molecular formula C9H8N2O. It is a white crystalline solid that is commonly used in scientific research due to its unique properties and potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of N-Cyano-N-Cyano-N-methylbenzamideamide is not fully understood, but it is believed to interact with proteins and enzymes through the formation of covalent bonds. This interaction can lead to changes in the structure and function of the protein or enzyme, which can have a range of effects on biological processes.
Biochemical and Physiological Effects:
N-Cyano-N-Cyano-N-methylbenzamideamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Cyano-N-Cyano-N-methylbenzamideamide in lab experiments is its ability to selectively modify proteins and peptides. It is also relatively easy to synthesize and purify, making it a cost-effective reagent. However, one of the main limitations is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-Cyano-N-Cyano-N-methylbenzamideamide, including the development of new synthetic methods, the use of modified derivatives for specific applications, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Méthodes De Synthèse
N-Cyano-N-Cyano-N-methylbenzamideamide can be synthesized through a variety of methods, including the reaction of N-Cyano-N-methylbenzamideamide with cyanogen bromide or cyanogen chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of N-Cyano-N-methylbenzamideamide with cyanuric chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-Cyano-N-Cyano-N-methylbenzamideamide has several potential applications in scientific research. One of the most significant areas of research is in the field of biochemistry, where it is used as a reagent to modify proteins and peptides. It can also be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
13829-13-5 |
|---|---|
Nom du produit |
N-Cyano-N-methylbenzamide |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
N-cyano-N-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
OKBXASTWVGECGC-UHFFFAOYSA-N |
SMILES |
CN(C#N)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CN(C#N)C(=O)C1=CC=CC=C1 |
Synonymes |
Benzamide, N-cyano-N-methyl- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)

![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)



